molecular formula C8H15F2O4P B14286275 Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester CAS No. 122039-30-9

Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester

Cat. No.: B14286275
CAS No.: 122039-30-9
M. Wt: 244.17 g/mol
InChI Key: AATPSMYPUBGYMQ-UHFFFAOYSA-N
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Description

Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester is a chemical compound with the molecular formula C7H13F2O4P It is known for its unique structure, which includes a difluoro-oxirane ring and a phosphonic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a difluoro-epoxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack of the phosphite on the epoxide ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The difluoro-oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphonates, phosphine derivatives, and various substituted compounds. These products can have different properties and applications depending on the nature of the substituents introduced during the reactions.

Scientific Research Applications

Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals, materials, and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoro-oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester include other phosphonic acid esters and difluoro-epoxide derivatives. Examples include:

  • Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, dimethyl ester
  • Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, dipropyl ester
  • Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, dibutyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of a difluoro-oxirane ring and a phosphonic acid ester group. This structure imparts unique reactivity and properties, making it valuable for specific applications in synthesis, research, and industry.

Properties

CAS No.

122039-30-9

Molecular Formula

C8H15F2O4P

Molecular Weight

244.17 g/mol

IUPAC Name

2-(2-diethoxyphosphoryl-2,2-difluoroethyl)oxirane

InChI

InChI=1S/C8H15F2O4P/c1-3-13-15(11,14-4-2)8(9,10)5-7-6-12-7/h7H,3-6H2,1-2H3

InChI Key

AATPSMYPUBGYMQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC1CO1)(F)F)OCC

Origin of Product

United States

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